(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (CAS: 96861-04-0), commonly referred to as BR1, is a highly polar, polyhydroxylated iminosugar acid originally identified in Baphia racemosa. Featuring a piperidine core with three hydroxyl groups and a carboxylic acid moiety across four defined stereocenters, it serves as a conformationally constrained building block and a selective enzyme inhibitor. In procurement contexts, its value is defined by its strict stereochemical configuration, which dictates its specific biological interactions, and its physical behavior as a highly water-soluble, non-UV-active compound. Buyers typically source this material for advanced glycosidase research, lysosomal storage disease modeling, and as a chiral precursor for complex peptide mimetics, where standard hexose-derived iminosugars lack the necessary carboxylic functionalization [1].
Generic substitution of BR1 with closely related iminosugars or its epimers results in critical functional failure in targeted applications. For instance, substituting BR1 with its C2-epimer, idoBR1 ((2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid), abolishes its primary utility as a β-glucuronidase inhibitor, shifting its activity entirely toward sialidases and anti-inflammatory pathways [1]. Similarly, utilizing standard, non-carboxylated iminosugars like 1-deoxynojirimycin (DNJ) provides broad α- and β-glucosidase inhibition but fails to replicate BR1's specific affinity for human liver β-D-glucuronidase and α-L-iduronidase [2]. Furthermore, attempting to use crude natural extracts instead of synthetically purified BR1 introduces severe interference from co-eluting plant amino acids, rendering quantitative assays and downstream synthetic steps irreproducible [1].
BR1 is distinguished by its selective inhibition of human liver β-D-glucuronidase and α-L-iduronidase. Direct comparative assays demonstrate that while BR1 acts as an active inhibitor of β-glucuronidase, its C2-epimer idoBR1 exhibits zero inhibitory activity against this enzyme, instead selectively targeting bacterial sialidases. Furthermore, the benchmark iminosugar DNJ broadly inhibits glucosidases but shows no specific affinity for β-glucuronidase [1].
| Evidence Dimension | β-glucuronidase inhibition specificity |
| Target Compound Data | Active selective inhibition of β-glucuronidase and α-L-iduronidase. |
| Comparator Or Baseline | idoBR1 (0% β-glucuronidase inhibition); DNJ (broad glucosidase inhibition only). |
| Quantified Difference | Complete functional divergence in enzyme target based solely on C2 stereochemistry. |
| Conditions | In vitro glycosidase inhibition screening panels. |
Procurement for lysosomal storage disorder research or specific glucuronidase assay development strictly requires the (2S) stereoisomer, as the (2R) epimer is functionally inactive for this target.
Crystallographic characterization confirms that BR1 naturally crystallizes as a stable dihydrate, forming an extensively hydrogen-bonded lattice. This structural characteristic significantly differentiates its solid-state handling and aqueous dissolution thermodynamics from non-hydrated piperidine iminosugars (such as anhydrous DNJ), requiring specific moisture-control considerations during bulk formulation, weighing, and storage [1].
| Evidence Dimension | Solid-state form and crystal lattice |
| Target Compound Data | Forms a stable dihydrate with an extensive hydrogen-bonded network. |
| Comparator Or Baseline | Standard non-hydrated iminosugars (e.g., anhydrous DNJ). |
| Quantified Difference | Incorporation of two water molecules per asymmetric unit, altering bulk density and molar mass calculations. |
| Conditions | X-ray crystallography and solid-state characterization. |
Buyers scaling up formulations or performing precise molar dosing must account for the dihydrate mass and hygroscopic stability, which differs fundamentally from anhydrous analogs.
Unlike many aromatic or conjugated pharmaceutical precursors, BR1 lacks a UV-active chromophore and behaves analytically as a highly polar amino acid. This necessitates the use of LC-MS/MS or pre-column derivatization for accurate purity quantification. Standard UV-HPLC methods at 254 nm fail to resolve it from background plant amino acids or synthetic impurities, making advanced mass spectrometry essential for incoming quality control [1].
| Evidence Dimension | Analytical detectability |
| Target Compound Data | Transparent in standard UV-Vis ranges; requires MS or derivatization. |
| Comparator Or Baseline | UV-active functionalized piperidines or aromatic precursors. |
| Quantified Difference | Near-zero UV absorbance at standard analytical wavelengths compared to strong absorbance for conjugated baselines. |
| Conditions | HPLC-UV vs. LC-MS/MS purity profiling workflows. |
Laboratories procuring this compound must ensure they have mass spectrometry or derivatization workflows established for incoming QA/QC and downstream process monitoring.
While BR1 occurs naturally in Baphia racemosa, its isolation is severely hindered by the high concentration of co-eluting acidic and neutral amino acids. Consequently, procurement of high-purity (>95%) BR1 relies on chemical synthesis routes—such as those starting from D-glucurono-6,3-lactone or diacetone-D-glucose. These synthetic pathways provide consistent batch-to-batch reproducibility and eliminate the risk of natural epimeric or amino acid contaminants that plague botanical extracts [1].
| Evidence Dimension | Purity and batch reproducibility |
| Target Compound Data | >95% purity achievable via targeted asymmetric synthesis. |
| Comparator Or Baseline | Natural extraction from Baphia racemosa seeds. |
| Quantified Difference | Elimination of variable natural amino acid background and trace epimers. |
| Conditions | Industrial procurement and scale-up synthesis. |
Buyers should prioritize synthetically derived lots over natural extracts to ensure the strict stereochemical purity required for sensitive enzyme assays and reproducible manufacturing.
Directly downstream of its specific enzyme inhibition profile, BR1 is procured as a highly selective reference inhibitor for human liver β-D-glucuronidase and α-L-iduronidase. It is utilized in assay development for lysosomal storage disorder modeling, where distinguishing between specific glycosidase activities is critical, and broad-spectrum inhibitors like DNJ are unsuitable [1].
Leveraging its four defined stereocenters and carboxylic acid functionality, BR1 is selected as a premium chiral building block in organic synthesis. It is used to synthesize complex, conformationally constrained iminosugars and peptidomimetics where precise spatial arrangement of hydroxyl groups is required for target protein binding, providing functional handles absent in simpler, non-carboxylated piperidines [2].
Because BR1 lacks a UV chromophore and requires specialized LC-MS/MS detection, high-purity synthetic BR1 is procured as a critical analytical reference standard. It enables the accurate calibration of mass spectrometry equipment for the quantification of polyhydroxypipecolic acids in complex botanical matrices, ensuring reliable separation from epimers like idoBR1 [3].